molecular formula C25H21FN4O2S B2428889 3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide CAS No. 1115371-81-7

3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide

Cat. No.: B2428889
CAS No.: 1115371-81-7
M. Wt: 460.53
InChI Key: FQAAKTUZOWGVLN-UHFFFAOYSA-N
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Description

3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that features a combination of fluorinated aromatic rings, an imidazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate 3-fluoro-4-methylphenyl isocyanate, which can be achieved through the reaction of 3-fluoro-4-methylphenylamine with phosgene . This intermediate is then reacted with other components under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl groups, leading to different reduced forms of the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide apart is its combination of fluorinated aromatic rings, an imidazole ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2S/c1-17-10-11-20(15-22(17)26)28-23(31)16-33-25-27-12-13-30(25)21-9-5-6-18(14-21)24(32)29-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAAKTUZOWGVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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